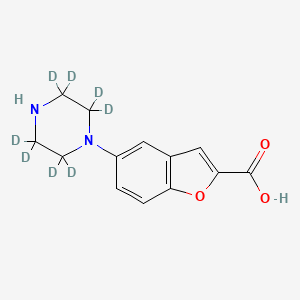
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid. This compound is often used in research settings, particularly in the field of proteomics. The deuterium labeling (d8) is used to distinguish it from its non-deuterated counterpart in mass spectrometry studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Piperazine Group: The piperazine group is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are scaled up using industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use.
化学反应分析
Types of Reactions
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
科学研究应用
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 has several scientific research applications:
Proteomics: Used as a biochemical tool in mass spectrometry to study protein interactions and modifications.
Pharmacology: Investigated for its potential as an intermediate in the synthesis of pharmacologically active compounds.
Chemical Biology: Utilized in studies involving the labeling and tracking of biological molecules.
Medicinal Chemistry: Explored for its role in the development of new therapeutic agents.
作用机制
The mechanism of action of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. The benzofuran ring provides structural stability and enhances binding affinity. The deuterium labeling allows for precise tracking and analysis in mass spectrometry studies .
相似化合物的比较
Similar Compounds
5-(1-Piperazinyl)benzofuran-2-carboxylic acid: The non-deuterated counterpart.
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: An ester derivative used in similar research applications.
Uniqueness
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry studies. The deuterium atoms enhance the compound’s stability and allow for more accurate tracking and analysis compared to its non-deuterated counterpart .
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
254.31 g/mol |
IUPAC 名称 |
5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2 |
InChI 键 |
XSDYUFFJOJVGMF-SQUIKQQTSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H] |
规范 SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


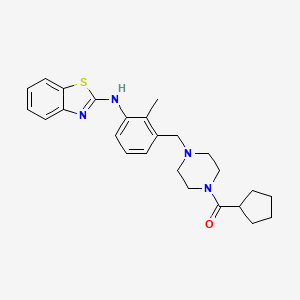



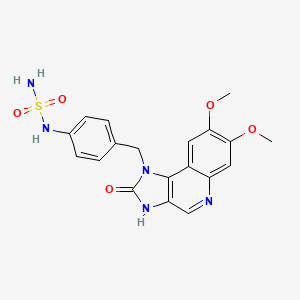
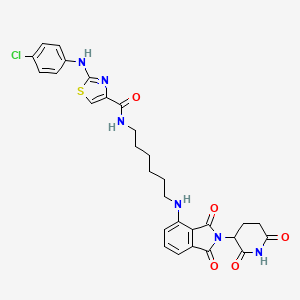

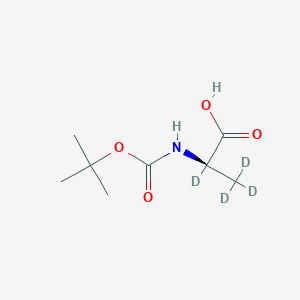
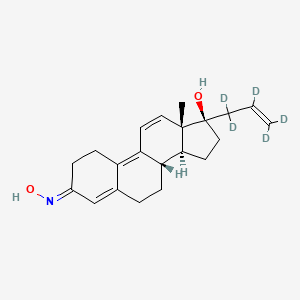
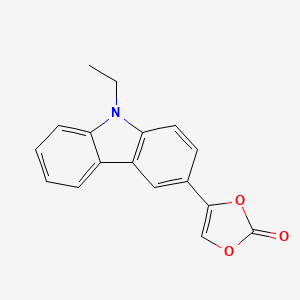


![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
